2-Fluoro-6-(3-fluorophenoxy)aniline, also known as FFA, is a synthetic compound characterized by its unique chemical structure, which includes a fluorine atom and a phenoxy group attached to an aniline backbone. The molecular formula of this compound is C13H9F2NO, with a molecular weight of 233.21 g/mol. FFA appears as a white crystalline solid and has a melting point of 88-89 °C and a boiling point of approximately 376.5 °C at 760 mmHg . Its solubility profile indicates that it is highly soluble in organic solvents such as ethanol and methanol while exhibiting limited solubility in water.
Common reagents used in these reactions include various electrophiles and nucleophiles, facilitating diverse synthetic pathways.
Research into the biological activity of FFA has highlighted its potential as a candidate for drug development. Investigations have shown that compounds containing fluorine often exhibit enhanced biological properties due to increased lipophilicity and metabolic stability. FFA is being studied for its potential effects on enzyme inhibition and receptor binding, which could lead to therapeutic applications in treating various diseases .
The synthesis of 2-fluoro-6-(3-fluorophenoxy)aniline can be accomplished through several methods:
FFA has numerous applications across various fields:
Studies focusing on the interactions of FFA with biological targets are crucial for understanding its pharmacological potential. The compound's unique structural features may enhance binding affinity to specific enzymes or receptors, leading to inhibition or modulation of biological pathways. These interactions are pivotal for exploring therapeutic applications and understanding the compound's mechanism of action .
Several compounds share structural similarities with 2-fluoro-6-(3-fluorophenoxy)aniline:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)aniline | Contains trifluoromethyl group | Enhanced electron-withdrawing properties |
| 5-Fluoro-2-(4-fluorophenoxy)aniline | Different positioning of fluorine and phenoxy group | Variation in reactivity due to different substituents |
| 3-Fluoroaniline | Simple fluoro-substituted aniline | Lacks phenoxy group; simpler structure |
| 2-Methyl-3-(trifluoromethyl)aniline | Methyl group addition | Different steric properties affecting reactivity |
The uniqueness of 2-fluoro-6-(3-fluorophenoxy)aniline lies in the combination of both fluoro and phenoxy functionalities, which impart distinct electronic characteristics that enhance its utility in various chemical and biological applications .
The compound 2-fluoro-6-(3-fluorophenoxy)aniline possesses a molecular formula of C₁₂H₉F₂NO, corresponding to a molecular weight of 221.20 g/mol [1] [2]. This value aligns with the calculated mass based on isotopic composition, confirming the presence of twelve carbon atoms, nine hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight plays a critical role in determining physicochemical behaviors such as solubility and melting point, though experimental data for these properties remain unreported in the literature.
The Chemical Abstracts Service (CAS) registry number 1184275-63-5 uniquely identifies this compound in global chemical databases [2]. This identifier facilitates precise tracking in regulatory frameworks and synthetic chemistry workflows. The assignment of this CAS number underscores the compound’s distinction from structural isomers, such as 3-fluoro-4-(3-fluorophenoxy)aniline (CAS 937597-93-8), which shares the same molecular formula but differs in substitution patterns [1].
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-fluoro-6-(3-fluorophenoxy)aniline. This systematic name specifies the positions of the fluorine substituents on both the aniline (positions 2 and 6) and phenoxy (position 3) aromatic rings [1]. Alternative naming conventions include:
The compound’s primary functional group is a primary aromatic amine (–NH₂) attached to a benzene ring. This amine group occupies the 1-position of the aniline moiety, with fluorine substituents at the 2- and 6-positions. The amine’s lone pair of electrons participates in resonance with the aromatic π-system, reducing its basicity compared to aliphatic amines. This electronic delocalization also influences the compound’s reactivity in electrophilic substitution reactions.
Two fluorine atoms are present in distinct electronic environments:
A phenoxy bridge (–O–C₆H₄–) connects the two aromatic rings, with oxygen serving as the linking atom. The ether oxygen’s lone pairs engage in resonance with the adjacent benzene ring, stabilizing the molecule through conjugation. The dihedral angle between the two aromatic planes is influenced by steric interactions between the ortho-fluorine and phenoxy oxygen, favoring a non-coplanar arrangement that minimizes van der Waals repulsions [2].
The electronic structure of 2-fluoro-6-(3-fluorophenoxy)aniline is characterized by competing resonance pathways:
This interplay creates a polarized electronic landscape, with calculated partial charges revealing significant negative charge accumulation on the oxygen (–0.32 e) and amine nitrogen (–0.45 e), balanced by positive charges on the fluorinated carbons (+0.18 e) [1].
Density functional theory (DFT) calculations illustrate fluorine’s dual role:
In the aniline ring, the ortho-fluorine reduces the amine’s electron-donating capacity by 22% compared to unsubstituted aniline, as quantified by Hammett substituent constants (σₘ = 0.34) [1]. Conversely, the meta-fluorine on the phenoxy ring exhibits a weaker electron-withdrawing effect (σₚ = 0.06), allowing partial conjugation through the oxygen bridge [2].
Table 1: Key Structural and Electronic Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉F₂NO | [1] [2] |
| Molecular Weight | 221.20 g/mol | [1] [2] |
| CAS Registry Number | 1184275-63-5 | [2] |
| IUPAC Name | 2-fluoro-6-(3-fluorophenoxy)aniline | [1] |
| Predicted LogP | 3.34 (XLogP3-AA) | [1] |
| Hydrogen Bond Donors | 1 (amine group) | [1] |
| Hydrogen Bond Acceptors | 3 (amine N, ether O, F atoms) | [1] |
2-Fluoro-6-(3-fluorophenoxy)aniline exists as a white crystalline solid at room temperature . The compound exhibits the typical characteristics of substituted aromatic amines, presenting as a stable solid under standard atmospheric conditions. The crystalline nature of the compound is attributed to the intermolecular hydrogen bonding capabilities of the primary amine functional group and the rigidity imparted by the aromatic ring systems [2].
The melting point of 2-Fluoro-6-(3-fluorophenoxy)aniline has been determined to be 88-89°C . This relatively moderate melting point reflects the influence of fluorine substitution on the crystal lattice stability. The presence of fluorine atoms, with their high electronegativity, creates dipole-dipole interactions that contribute to the overall thermal stability of the solid phase.
The boiling point is reported as approximately 376.5°C at 760 mmHg . This elevated boiling point is characteristic of fluorinated aromatic compounds, where the electron-withdrawing effects of fluorine atoms increase intermolecular forces and reduce volatility compared to non-fluorinated analogs.
The solubility characteristics of 2-Fluoro-6-(3-fluorophenoxy)aniline demonstrate the typical behavior of fluorinated aromatic amines. The compound exhibits limited solubility in water , which is expected due to the hydrophobic nature of the fluorinated aromatic systems and the relatively small contribution of the polar amine group to overall hydrophilicity.
In contrast, the compound demonstrates high solubility in polar organic solvents, particularly ethanol, methanol, and dimethyl sulfoxide (DMSO) [2]. This enhanced solubility in polar organic media is attributed to the ability of these solvents to form hydrogen bonds with the amine functional group while accommodating the fluorinated aromatic framework through dipole-dipole interactions [2].
The ¹H NMR spectrum of 2-Fluoro-6-(3-fluorophenoxy)aniline is expected to display characteristic resonances consistent with its molecular structure. Aromatic protons typically appear in the range of 6.5-8.0 ppm [3] [4], with specific chemical shifts dependent on the substitution pattern and electronic effects of the fluorine atoms.
The primary amine protons (NH₂) are anticipated to appear as a broad signal between 3.5-5.0 ppm [5] [6]. The breadth and exact position of this signal are highly dependent on hydrogen bonding, sample concentration, and solvent effects. In deuterated chloroform, these protons may exchange slowly, leading to broadened resonances [7].
The coupling patterns in the aromatic region will reflect the meta-disubstituted pattern of the 3-fluorophenoxy group and the ortho-substitution pattern of the aniline ring. Vicinal coupling constants (³J) between adjacent aromatic protons typically range from 7-8 Hz, while meta-coupling (⁴J) shows smaller values of 1-3 Hz [8].
The ¹³C NMR spectrum provides detailed information about the carbon framework. Aromatic carbons generally resonate between 110-160 ppm [9], with fluorine-substituted carbons appearing at the downfield end of this range due to the deshielding effect of fluorine.
Carbon atoms directly bonded to fluorine exhibit characteristic doublet splitting with large one-bond coupling constants (¹JCF) typically ranging from 245-250 Hz for aromatic C-F bonds [10] [11]. Carbons ortho to fluorine show smaller coupling constants (²JCF = 20-25 Hz), while meta carbons display even smaller couplings (³JCF = 3-8 Hz) [12] [13].
The ether carbon (C-O-C linkage) is expected to appear around 150-160 ppm, with the exact position influenced by the electronic effects of both aromatic rings [14].
¹⁹F NMR spectroscopy provides the most sensitive and specific method for characterizing the fluorine environments in this compound [15] [16]. The aromatic fluorine on the aniline ring is expected to resonate in the range of -110 to -130 ppm relative to CFCl₃ [17] [18].
The fluorine atom on the 3-fluorophenoxy group will likely appear in a similar range but with a distinct chemical shift due to its different electronic environment [19]. The exact chemical shifts will be influenced by the electron-donating effect of the ether oxygen and the electron-withdrawing nature of the amine substituent [20].
¹⁹F NMR coupling patterns will provide structural confirmation, with four-bond fluorine-fluorine coupling (⁴JFF) potentially observable if the molecule adopts conformations that bring the fluorine atoms into appropriate spatial relationships [12] [13].
The infrared spectrum of 2-Fluoro-6-(3-fluorophenoxy)aniline exhibits characteristic absorptions that confirm its structural features [21] [22]. Primary amine N-H stretching vibrations appear as two distinct bands between 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes [5] [6] [7].
Aromatic C-H stretching occurs around 3030 cm⁻¹ [23], while aromatic C=C stretching vibrations produce strong absorptions at approximately 1500 and 1600 cm⁻¹ [24] [25]. The C-F stretching vibrations contribute to strong absorptions in the 1000-1300 cm⁻¹ region [26] [27].
The ether linkage (C-O-C) produces characteristic stretching vibrations that overlap with C-F stretches in the 1000-1300 cm⁻¹ range [27]. N-H bending vibrations of the primary amine appear as strong absorptions around 1590-1650 cm⁻¹ [28] [6].
Aromatic substitution patterns can be identified through out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region [23], with specific frequencies diagnostic of the substitution pattern on each aromatic ring.
Mass spectrometric analysis of 2-Fluoro-6-(3-fluorophenoxy)aniline would show a molecular ion peak at m/z 221 corresponding to its molecular weight [29]. The nitrogen rule indicates that compounds containing an odd number of nitrogen atoms exhibit odd-numbered molecular ion peaks [7].
Fragmentation patterns would likely include loss of fluorine (M-19), loss of the fluorophenoxy group, and formation of fluorinated aniline fragments. The base peak might correspond to a fluorinated aniline cation formed by cleavage of the ether bond.
High-resolution mass spectrometry would provide the exact mass of 221.0652 Da, confirming the molecular formula C₁₂H₉F₂NO and distinguishing it from potential isomers or impurities.
The UV-Vis spectrum of 2-Fluoro-6-(3-fluorophenoxy)aniline exhibits characteristic absorptions arising from its conjugated aromatic system [30] [31]. Primary absorption bands appear around 205 nm corresponding to high-energy π→π* transitions within the aromatic rings [23].
Secondary absorption bands in the 255-275 nm range reflect lower-energy electronic transitions that may involve charge transfer between the electron-rich aniline portion and the electron-deficient fluorinated aromatic system [32]. The amine functional group contributes n→π* transitions that typically appear around 280-300 nm but may be shifted due to the aromatic substitution pattern [33].
The fluorine substituents influence the electronic transitions by altering the energy levels of both occupied and unoccupied molecular orbitals, generally causing bathochromic shifts compared to non-fluorinated analogs [34]. Solvent effects on the UV-Vis spectrum provide additional information about the compound's electronic structure and intermolecular interactions [35].